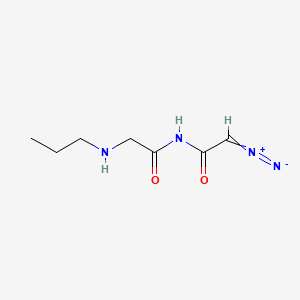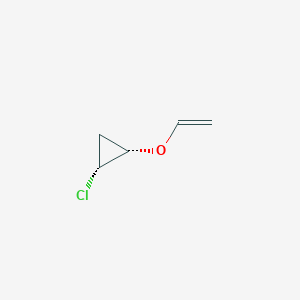
N-Diazoacetylglycine propylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Diazoacetylglycine propylamide is a synthetic organic compound belonging to the class of diazo compounds These compounds are characterized by the presence of a diazo group (-N=N-) attached to a carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Diazoacetylglycine propylamide typically involves the reaction of glycine with diazoacetic acid, followed by the introduction of a propylamide group. The reaction conditions often require the use of a base, such as sodium hydroxide, to facilitate the formation of the diazo compound. The reaction is usually carried out at low temperatures to prevent the decomposition of the diazo group.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of automated systems also minimizes the risk of exposure to hazardous chemicals.
Analyse Chemischer Reaktionen
Types of Reactions
N-Diazoacetylglycine propylamide undergoes various types of chemical reactions, including:
Oxidation: The diazo group can be oxidized to form a nitroso compound.
Reduction: The diazo group can be reduced to form an amine.
Substitution: The diazo group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens (chlorine, bromine), alkyl halides.
Major Products Formed
The major products formed from these reactions include nitroso compounds, amines, and substituted diazo compounds. These products can be further utilized in various chemical processes and applications.
Wissenschaftliche Forschungsanwendungen
N-Diazoacetylglycine propylamide has been extensively studied for its potential applications in scientific research. Some of the key areas include:
Biology: Studied for its effects on DNA damage and repair mechanisms in mammalian cells.
Medicine: Investigated for its potential antineoplastic (anti-cancer) properties.
Industry: Utilized in the production of polymers and other materials with unique properties.
Wirkmechanismus
The mechanism of action of N-Diazoacetylglycine propylamide involves the interaction of the diazo group with various molecular targets. The diazo group can form covalent bonds with nucleophilic sites in biomolecules, leading to the formation of stable adducts. This interaction can result in the inhibition of key enzymes and pathways, ultimately affecting cellular processes such as DNA replication and repair .
Vergleich Mit ähnlichen Verbindungen
N-Diazoacetylglycine propylamide can be compared with other diazo compounds, such as:
Azaserine (O-diazoacetyl-L-serine): Known for its antineoplastic properties.
6-Diazo-5-oxo-L-norleucine (DON): Studied for its effects on DNA damage and repair.
Compared to these compounds, this compound exhibits unique properties, such as higher potency in inducing DNA damage and repair . This makes it a valuable tool in scientific research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
52819-97-3 |
|---|---|
Molekularformel |
C7H12N4O2 |
Molekulargewicht |
184.20 g/mol |
IUPAC-Name |
N-(2-diazoacetyl)-2-(propylamino)acetamide |
InChI |
InChI=1S/C7H12N4O2/c1-2-3-9-4-6(12)11-7(13)5-10-8/h5,9H,2-4H2,1H3,(H,11,12,13) |
InChI-Schlüssel |
YLCFLVDXJGNMKJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCNCC(=O)NC(=O)C=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![dimethyl 2-[(Z)-but-2-enylidene]propanedioate](/img/structure/B14650389.png)
![1-Propene, 3-[(1,1-dimethylethyl)sulfonyl]-](/img/structure/B14650394.png)




![[1-(4-Fluorophenyl)cyclopenta-2,4-dien-1-yl]-lambda~1~-thallane](/img/structure/B14650417.png)
![4-[(E)-(4-Ethoxyphenyl)diazenyl]phenyl nonanoate](/img/structure/B14650421.png)

![5-[2-(3,5-Dimethoxyphenyl)ethyl]-1,2,3-trimethoxybenzene](/img/structure/B14650433.png)


